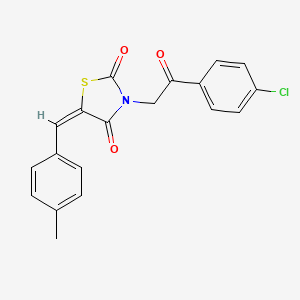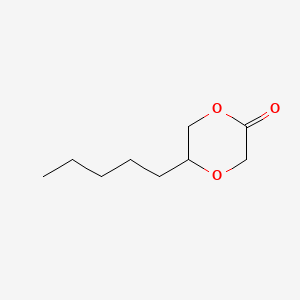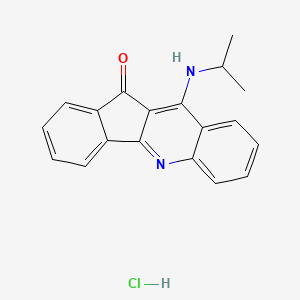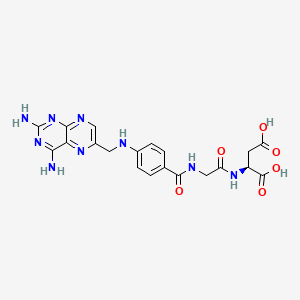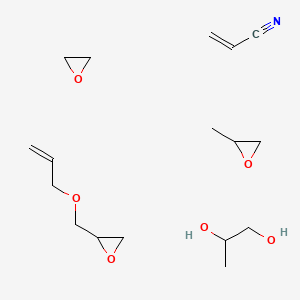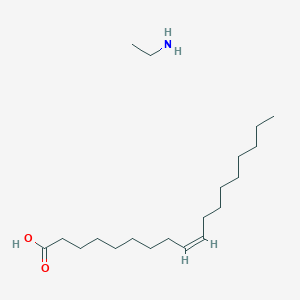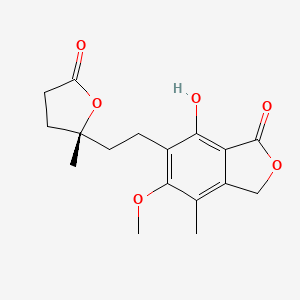
Mycophenolic acid lactone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycophenolic acid lactone, ®-, is a derivative of mycophenolic acid, a potent immunosuppressant agent. Mycophenolic acid was originally derived from the fungus Penicillium stoloniferum and has been widely used in preventing organ transplant rejection due to its ability to inhibit de novo purine biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid lactone, ®-, typically involves the lactonization of mycophenolic acid. This can be achieved through microbial modification, where selected microorganisms induce lactonization by oxygenating the 3′-methyl group . The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the lactone.
Industrial Production Methods: Industrial production of mycophenolic acid lactone, ®-, involves large-scale fermentation processes using Penicillium species. The fermentation broth is then subjected to extraction and purification steps to isolate the lactone form. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Mycophenolic acid lactone, ®-, undergoes various chemical reactions, including:
Oxidation: Oxygenation of the 4-methyl group to form alcohols and aldehydes.
Reduction: Reduction of the double bond to form saturated derivatives.
Substitution: Substitution reactions involving the hydroxyl and methoxy groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various lactones, alcohols, aldehydes, and ketones. These products are often characterized using spectroscopic methods such as NMR and mass spectrometry .
Scientific Research Applications
Mycophenolic acid lactone, ®-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Industry: Utilized in the development of bio-based polymers and drug delivery systems.
Mechanism of Action
The mechanism of action of mycophenolic acid lactone, ®-, involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The lactone form may exhibit enhanced binding affinity and selectivity towards IMPDH, contributing to its potent immunosuppressive effects.
Comparison with Similar Compounds
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability and reduce gastrointestinal side effects.
Mycophenolate Sodium: Another salt form of mycophenolic acid, used for similar therapeutic purposes.
Uniqueness: Mycophenolic acid lactone, ®-, is unique due to its specific lactone structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts.
Properties
CAS No. |
1322681-38-8 |
|---|---|
Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-6-[2-[(2R)-2-methyl-5-oxooxolan-2-yl]ethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3/t17-/m1/s1 |
InChI Key |
GNWIDHOJWGSPTK-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC[C@@]3(CCC(=O)O3)C)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




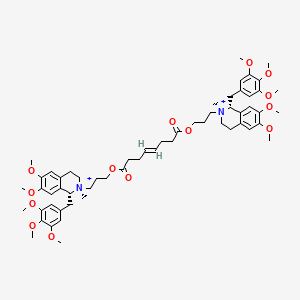
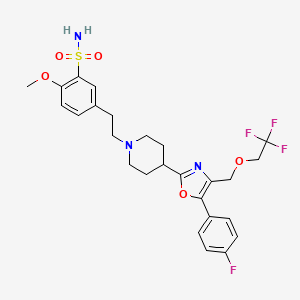
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

